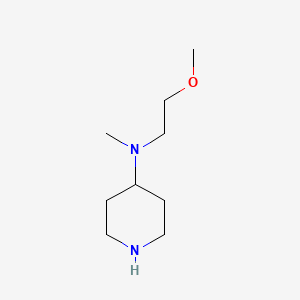

N-(2-methoxyethyl)-N-methylpiperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methoxyethyl)-N-methylpiperidin-4-amine” is a chemical compound. Its chemical formula is C4H11NO . It is used as a reagent in the preparation of lipid-like materials for delivery of RNAi therapeutics .

Synthesis Analysis

The synthesis of compounds similar to “N-(2-methoxyethyl)-N-methylpiperidin-4-amine” has been reported in the literature. For instance, the group-transfer polymerization (GTP) of N, N -bis (2-methoxyethyl)acrylamide (MOEAm) initiated by Me 2 EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method proceeded in a controlled/living manner to provide poly ( N, N -bis (2-methoxyethyl)acrylamide) (PMOEAm) and PMOEAm with the SKA residue at the α-chain end .Molecular Structure Analysis

The molecular structure of “N-(2-methoxyethyl)-N-methylpiperidin-4-amine” can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) . The homo- and copolymer structures affected the thermoresponsive properties .Chemical Reactions Analysis

The compatibility of nitrocellulose with two aniline-based compounds, viz, N-(2-methoxyethyl)-p-nitroaniline (MENA) and N-(2-acetoxyethyl)-p-nitroaniline (ANA), and their respective eutectic (MENA + ANA) has been investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methoxyethyl)-N-methylpiperidin-4-amine” can be analyzed using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . The glass transition temperature (T g) of PMEA is found to be around 30 1C .Mechanism of Action

While the exact mechanism of action of “N-(2-methoxyethyl)-N-methylpiperidin-4-amine” is not clear, similar compounds like Volanesorsen, a 20-nucleotide partially 2′- O -(2-methoxyethyl) (2′-MOE)–modified antisense oligonucleotide (ASO) gapmer, have been used in the reduction of triglyceride levels in patients with familial chylomicronemia syndrome .

Future Directions

The future directions of research on “N-(2-methoxyethyl)-N-methylpiperidin-4-amine” could involve broadening the scope of PISA initiations, morphologies, and applications . This includes non-thermal initiation processes, the achievements of high-order structures, hybrid materials, stimuli-responsive nano-objects by design, and adopting new monomers and new processes .

properties

CAS RN |

885675-71-8 |

|---|---|

Product Name |

N-(2-methoxyethyl)-N-methylpiperidin-4-amine |

Molecular Formula |

C9H20N2O |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-N-methylpiperidin-4-amine |

InChI |

InChI=1S/C9H20N2O/c1-11(7-8-12-2)9-3-5-10-6-4-9/h9-10H,3-8H2,1-2H3 |

InChI Key |

UOZUNDRVESAZLS-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCOC)C1CCNCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Hydroxy-4-[(2-methoxyethyl)amino]-1,2,5-oxadiazole-3-carboximidoyl chloride](/img/structure/B8745274.png)

![2-(4-Fluorophenyl)-5-methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B8745276.png)

![(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B8745285.png)

![2-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8745336.png)